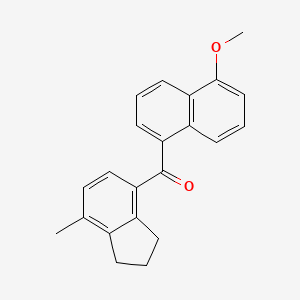![molecular formula C12H12O2 B14438412 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole CAS No. 78286-39-2](/img/structure/B14438412.png)
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is a chemical compound known for its unique structure and properties It belongs to the class of indeno[1,3]dioxoles, which are characterized by a fused ring system containing both indene and dioxole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with formaldehyde in the presence of an acid catalyst to form the intermediate compound, which then undergoes cyclization to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve consistent quality and yield.
化学反应分析
Types of Reactions
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, its derivatives may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact mechanism varies with the specific application and derivative being studied.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a similar dioxole structure but different substituents.
7-amino-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride: A related compound with an amino group and different ring structure.
Uniqueness
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is unique due to its specific methyl substituents and fused ring system, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
属性
CAS 编号 |
78286-39-2 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
6,7-dimethyl-5H-cyclopenta[f][1,3]benzodioxole |
InChI |
InChI=1S/C12H12O2/c1-7-3-9-4-11-12(14-6-13-11)5-10(9)8(7)2/h4-5H,3,6H2,1-2H3 |
InChI 键 |
VHQVXWWTIMASQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=C(C=C2C1)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


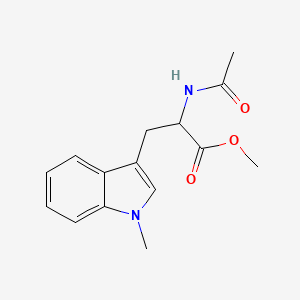

![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
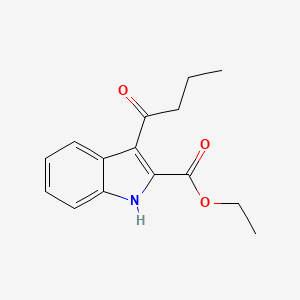
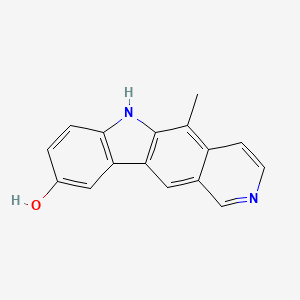
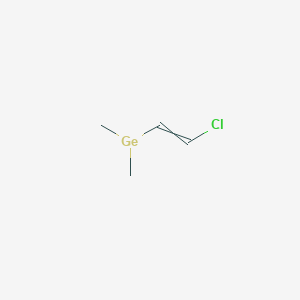
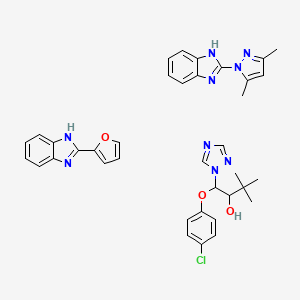
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
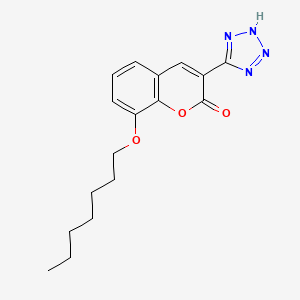
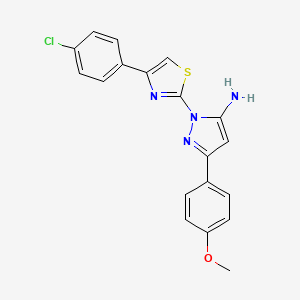
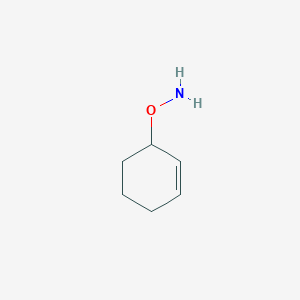
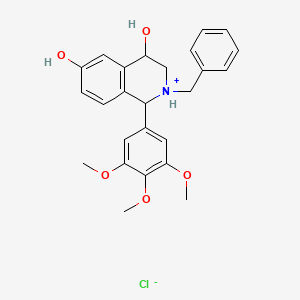
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
